Bis(2-Hydroxyethyl)Sebacate

Vue d'ensemble

Description

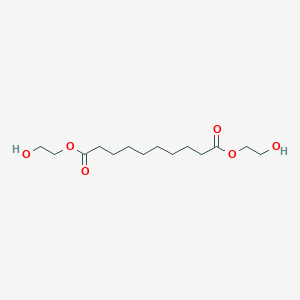

Bis(2-Hydroxyethyl)Sebacate, also known as this compound, is a useful research compound. Its molecular formula is C14H26O6 and its molecular weight is 290.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biomedical Applications

BHES has garnered attention in the biomedical field due to its favorable properties:

- Drug Delivery Systems: BHES is used as a carrier for drug delivery systems, particularly in controlled release formulations. Its biocompatibility allows for the safe transport of therapeutic agents within the body. Studies have demonstrated that BHES-based polymers can effectively encapsulate drugs and release them over extended periods, enhancing therapeutic efficacy .

- Tissue Engineering: BHES is incorporated into scaffolds for tissue engineering applications. Its ability to degrade into non-toxic byproducts supports cell growth and tissue regeneration. Research indicates that BHES-based scaffolds can mimic the extracellular matrix, promoting cellular attachment and proliferation .

Polymer Chemistry

In polymer chemistry, BHES serves as a monomer or plasticizer:

- Polymer Synthesis: BHES is utilized in synthesizing various biodegradable polymers. Its incorporation into polymer matrices enhances flexibility and processability while maintaining mechanical strength. Research has shown that BHES-modified polymers exhibit improved thermal stability and mechanical properties compared to traditional polymers .

- Plasticization: As a plasticizer, BHES improves the flexibility of polymer films, making them more suitable for applications such as packaging and coatings. It offers an environmentally friendly alternative to conventional plasticizers by providing lower toxicity and better biodegradability.

Coatings and Adhesives

BHES is also applied in the formulation of coatings and adhesives:

- Adhesive Formulations: The compound's hydroxyl groups enhance adhesion properties when incorporated into adhesive formulations. It improves bonding strength and durability in various substrates, including metals and plastics.

- Protective Coatings: BHES-based coatings provide excellent barrier properties against moisture and chemicals, making them ideal for protective applications in industrial settings.

Case Studies

Case Study 1: Drug Delivery System

A study investigated the use of BHES-based nanoparticles for delivering anti-cancer drugs. The results indicated that these nanoparticles could effectively encapsulate doxorubicin, releasing it in a controlled manner over several days while maintaining low cytotoxicity levels against healthy cells .

Case Study 2: Tissue Engineering Scaffolds

Research involving BHES-based scaffolds demonstrated their efficacy in promoting nerve regeneration in animal models. The scaffolds supported cell adhesion and growth while gradually degrading to allow natural tissue formation .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

BHES undergoes hydrolysis under acidic or alkaline conditions, breaking ester bonds to form sebacic acid and ethylene glycol. Enzymatic hydrolysis by carboxylesterases has also been documented for structurally similar esters.

Acid-Catalyzed Hydrolysis

-

Reagents : Concentrated H₂SO₄ or HCl.

Base-Catalyzed Hydrolysis

-

Reagents : NaOH or KOH.

Table 1: Hydrolysis Reaction Data

Transesterification

BHES reacts with alcohols under catalytic conditions to form new esters. A patented method for synthesizing analogous compounds (e.g., bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate) highlights transesterification using lithium amide in aliphatic hydrocarbon solvents .

Example Reaction:

-

Reagents : Methanol, lithium amide.

Oxidation Reactions

The hydroxyl groups in BHES can be oxidized to carbonyl groups.

Typical Oxidation Pathways:

-

Mild Oxidation (e.g., Pyridinium chlorochromate) :

-

Converts hydroxyls to ketones or aldehydes.

-

-

Strong Oxidation (e.g., KMnO₄/H₂SO₄) :

Thermal Decomposition

At elevated temperatures (>200°C), BHES decomposes via:

-

Ester pyrolysis : Releases ethylene glycol and sebacic acid derivatives.

-

Radical formation : Generates volatile organic compounds (VOCs) .

Aminolysis

BHES reacts with amines (e.g., diethanolamine) to form amides, a process optimized in alkanolamide synthesis .

Key Parameters:

-

Molar ratio : 1:1 (BHES:amine).

Table 2: Aminolysis Optimization

| Parameter | Optimal Range | Impact on Yield | Source |

|---|---|---|---|

| Temperature | 80–85°C | Maximizes amide | |

| Reaction Time | 40–96 hours | Reduces byproducts | |

| Catalyst | None (solvent-free) | Eco-friendly |

Industrial and Environmental Relevance

Propriétés

Numéro CAS |

17200-46-3 |

|---|---|

Formule moléculaire |

C14H26O6 |

Poids moléculaire |

290.35 g/mol |

Nom IUPAC |

bis(2-hydroxyethyl) decanedioate |

InChI |

InChI=1S/C14H26O6/c15-9-11-19-13(17)7-5-3-1-2-4-6-8-14(18)20-12-10-16/h15-16H,1-12H2 |

Clé InChI |

HPGPXNBJMFJCTM-UHFFFAOYSA-N |

SMILES |

C(CCCCC(=O)OCCO)CCCC(=O)OCCO |

SMILES canonique |

C(CCCCC(=O)OCCO)CCCC(=O)OCCO |

Synonymes |

Decanedioic acid bis(2-hydroxyethyl) ester |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.